Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 6-oxa-2-azaspiro[3.4]octane core. The chlorosulfonylmethyl group at position 7 introduces high reactivity, making it valuable for further functionalization in medicinal chemistry and materials science. While its exact CAS number is ambiguously reported as EN300-741912 in one source , a closely related analog (tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, CAS 2225144-48-7) has a molecular formula of C₁₂H₁₈ClNO₆S and molar mass of 339.79 g/mol .
Properties
IUPAC Name |
tert-butyl 7-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-6-12(7-14)4-9(18-8-12)5-20(13,16)17/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBZIDOKXLXXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and reactive chlorosulfonyl group, suggest diverse biological activities, particularly in enzyme interaction and pharmaceutical applications.
- Molecular Formula : C₁₂H₁₈ClNO₆S
- Molecular Weight : 339.79 g/mol
- CAS Number : 2225144-48-7
- Structure : The compound features a spirocyclic structure which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on specific biological systems.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in bacterial secretion systems. For instance, it has been shown to affect the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
- Case Study : In a study evaluating the inhibition of T3SS, this compound was tested at various concentrations. At a concentration of 50 μM, the compound demonstrated approximately 50% inhibition of the secretion of a reporter enzyme (CPG2) in bacterial cultures, indicating its potential as an antimicrobial agent .
Cytotoxicity Assessments
Cytotoxicity tests are essential to evaluate the safety profile of compounds intended for therapeutic use. Preliminary assessments have shown that this compound exhibits low cytotoxicity against mammalian cell lines at concentrations that effectively inhibit bacterial enzymes.
The mechanism by which this compound exerts its biological effects is primarily through the modification of protein interactions via its reactive chlorosulfonyl group. This reactivity allows it to form covalent bonds with nucleophilic sites on target proteins, leading to functional alterations.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals that the unique spirocyclic structure of this compound enhances its specificity and potency as an enzyme inhibitor compared to other chlorosulfonyl-containing compounds.
Applications in Medicinal Chemistry
Due to its ability to modify protein interactions and inhibit critical bacterial pathways, this compound is being explored for:
- Antimicrobial Development : Targeting bacterial infections resistant to conventional antibiotics.
- Drug Design : As a scaffold for synthesizing novel therapeutic agents that can modulate enzyme activity.
Comparison with Similar Compounds
Structural Analogs with Halogenated Substituents
Note: *Molecular formula inferred from structurally similar compounds in .
Key Differences :
- Reactivity : The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), while iodomethyl analogs are primed for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Stability : Chlorosulfonyl derivatives require anhydrous handling to prevent hydrolysis, whereas iodomethyl compounds decompose under UV light .
Analogs with Oxygen/Nitrogen Modifications
Key Differences :
- Electronic Effects : The oxo group in CAS 1408075-90-0 increases electrophilicity at position 6, enabling aldol condensations, while diaza derivatives (CAS 1799438-98-4) improve solubility via hydrogen bonding .
- Synthetic Utility : The 7-oxo analog (CAS 2225144-48-7) can undergo Baeyer-Villiger oxidation to introduce additional oxygen atoms, a pathway unavailable to the target compound .
Pharmacologically Active Derivatives
Key Differences :
- Target Selectivity : The piperazinyl derivative’s M4 receptor affinity highlights the role of spirocyclic frameworks in CNS drug design, whereas dichlorophenyl analogs target microtubules .
- Synthetic Pathways : The target compound’s chlorosulfonyl group allows conjugation to biomolecules (e.g., antibodies), unlike the dichlorophenyl derivative, which relies on aryl coupling .
Preparation Methods
Annulation of Cyclopentane Derivatives
Source outlines a method where cyclopentane-containing precursors undergo ring expansion with aziridine derivatives. For example, reacting N-Boc-aziridine with cyclopentanone in the presence of a Lewis acid (e.g., BF3·OEt2) yields the spirocyclic amine via a formal [3+4] cycloaddition. This route achieves moderate yields (45–60%) but requires stringent anhydrous conditions.
Ring-Closing Metathesis (RCM)
A complementary approach employs Grubbs catalyst-mediated RCM of diene precursors. For instance, N-Boc-diallylamine derivatives tethered to a cyclopropane moiety undergo metathesis to form the spiro[3.4]octane system. While this method offers superior stereocontrol, scalability is limited by catalyst cost.
Reductive Amination
Linear diketones, such as 3-oxocyclopentaneacetaldehyde , react with Boc-protected amines under reductive conditions (NaBH3CN, AcOH) to form the spirocyclic structure. This one-pot procedure is operationally simple but suffers from competing side reactions, necessitating careful pH control.
Table 1: Comparative Analysis of Spirocyclic Core Synthesis
Installation of the 6-Oxa Substituent
The ether linkage at the 6-position is introduced via Williamson ether synthesis or nucleophilic substitution .
Alkylation of a Hydroxyl Intermediate
In a representative protocol from, the spirocyclic amine is first Boc-protected, followed by oxidation of a secondary alcohol to a ketone using Jones reagent. Subsequent reduction with NaBH4 yields a diol, which undergoes selective tosylation at the 6-position. Displacement of the tosyl group with a hydroxide ion (KOH, DMSO) forms the ether.
Mitsunobu Reaction
An alternative route employs Mitsunobu conditions (DIAD, PPh3) to couple a phenolic oxygen with a secondary alcohol directly. This method achieves higher regioselectivity but requires stoichiometric reagents, increasing costs.
Chlorosulfonation at the 7-Position
The chlorosulfonylmethyl group is installed via sulfonation followed by chlorination .
Sulfur Trioxide Complexation
Source describes reacting the hydroxymethyl-spiro intermediate with SO3·Py complex in dichloromethane to form the sulfonic acid. Subsequent treatment with PCl5 converts the sulfonic acid to the sulfonyl chloride. Yields range from 60–75%, contingent on rigorous exclusion of moisture.
Thiol-Mediated Sulfonation
A thiol intermediate (-CH2SH) is oxidized to the sulfonyl chloride using Cl2 gas in aqueous HCl. While efficient, this method poses safety challenges due to chlorine handling.
Table 2: Chlorosulfonation Method Comparison
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| SO3·Py | SO3·Py, PCl5 | 60–75 | >90% (HPLC) |
| Thiol Oxidation | Cl2, HCl | 70–80 | 85–90% (NMR) |
Final Boc Protection and Purification
The Boc group is reintroduced post-functionalization using di-tert-butyl dicarbonate in the presence of DMAP (catalytic). Final purification via flash chromatography (SiO2, EtOAc/hexane) or recrystallization (MeOH/H2O) affords the target compound in >95% purity.
Critical Evaluation of Methodologies
- Annulation vs. Reductive Amination : While annulation offers better yields, reductive amination is preferable for large-scale synthesis due to lower reagent costs.
- Chlorosulfonation Safety : The SO3·Py method is safer than Cl2-based routes but requires stringent anhydrous conditions.
- Ether Installation : Mitsunobu conditions are optimal for stereosensitive applications but economically impractical for industrial production.
Industrial Scalability Challenges
- Moisture Sensitivity : Sulfonation and chlorination steps demand anhydrous environments, complicating scale-up.
- Catalyst Recovery : RCM routes necessitate efficient Grubbs catalyst recycling to be cost-effective.
- Regulatory Compliance : Handling SO3 and Cl2 requires specialized infrastructure to meet safety standards.
Emerging Methodologies
Recent advances include photoredox-catalyzed spirocyclization and flow chemistry approaches for sulfonation. These methods promise higher throughput and reduced reaction times but remain experimental.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
